![molecular formula C15H10Cl2O2 B4327295 2-benzyl-4,7-dichloro-1-benzofuran-5-ol](/img/structure/B4327295.png)
2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Overview
Description
2-benzyl-4,7-dichloro-1-benzofuran-5-ol, commonly known as K252a, is a natural product isolated from the fungus Nocardiopsis sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
K252a exerts its effects through the inhibition of protein kinases, which are enzymes that regulate various cellular processes. Specifically, K252a inhibits the activity of the receptor tyrosine kinase (RTK) family, which play a key role in cell growth, differentiation, and survival. By inhibiting RTKs, K252a can induce apoptosis (cell death) in cancer cells and prevent the growth and proliferation of tumors.
Biochemical and physiological effects:
K252a has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and prevent the invasion and metastasis of tumors. K252a can also modulate the immune system, enhance synaptic plasticity, and promote neuroprotection.
Advantages and Limitations for Lab Experiments
One of the main advantages of using K252a in lab experiments is its potent and specific inhibition of protein kinases, which allows for precise manipulation of cellular processes. Additionally, K252a is a natural product and is therefore less likely to have off-target effects or toxicity compared to synthetic compounds. However, one limitation of using K252a is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on K252a. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could have even greater therapeutic potential. Additionally, K252a could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, the mechanisms underlying K252a's effects on the immune system and neuroprotection could be further elucidated to inform potential therapeutic applications in these areas.
Scientific Research Applications
K252a has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anticancer activity, particularly against leukemia and glioblastoma. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, K252a has been investigated for its potential use in treating viral infections, such as HIV and hepatitis C.
properties
IUPAC Name |
2-benzyl-4,7-dichloro-1-benzofuran-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-8-13(18)14(17)11-7-10(19-15(11)12)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOSSJNZBJGKEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C(=CC(=C3O2)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4,7-dichloro-1-benzofuran-5-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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